molecular formula C20H22N2O3 B5799351 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone

2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone

Cat. No. B5799351
M. Wt: 338.4 g/mol
InChI Key: KMBVAPIFYOCKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone, also known as BZP, is a synthetic compound that belongs to a class of drugs called piperazines. BZP has been widely studied for its potential therapeutic applications in various fields of medicine. In

Mechanism of Action

2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone acts as a dopamine and serotonin agonist, meaning it activates these neurotransmitters in the brain. It has been shown to increase the release of dopamine and serotonin in the brain, which may be responsible for its therapeutic effects. 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone also acts as a mild inhibitor of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine and serotonin release in the brain, which may be responsible for its therapeutic effects. 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone has also been shown to increase heart rate and blood pressure in animals, which may be a potential side effect of its use.

Advantages and Limitations for Lab Experiments

2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective option for researchers. 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone has also been widely studied, and its mechanism of action is well understood. However, 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone has several limitations for lab experiments. It has been shown to have potential side effects, such as increased heart rate and blood pressure, which may make it unsuitable for certain experiments. 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone also has limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone research. One potential area of research is the development of 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone analogs that may have improved therapeutic effects and reduced side effects. Another potential area of research is the use of 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone in the treatment of drug addiction, as it has been shown to have potential therapeutic effects in this area. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone and its potential therapeutic applications in various fields of medicine.
Conclusion:
In conclusion, 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone is a synthetic compound that has been widely studied for its potential therapeutic applications in various fields of medicine. Its mechanism of action is well understood, and it has been shown to have potential anticonvulsant, anxiolytic, and antidepressant effects in animal models. However, it also has potential side effects, such as increased heart rate and blood pressure, which may limit its use in certain experiments. Further research is needed to fully understand the potential therapeutic applications of 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone and to develop improved analogs with reduced side effects.

Synthesis Methods

The synthesis of 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone involves the reaction of 4-benzoyl-1-piperazinecarboxylic acid with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone. This synthesis method has been widely used in the production of 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone for research purposes.

Scientific Research Applications

2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone has also been studied for its potential use as a treatment for Parkinson's disease, schizophrenia, and drug addiction. 2-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)ethanone has been shown to increase dopamine release in the brain, which may be responsible for its therapeutic effects.

properties

IUPAC Name

2-(4-benzoylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-9-7-16(8-10-18)19(23)15-21-11-13-22(14-12-21)20(24)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBVAPIFYOCKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzoylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanone

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